molecular formula C11H13F3N2O2 B6424400 2-(1H-pyrrol-1-yl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one CAS No. 2034246-62-1

2-(1H-pyrrol-1-yl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one

Cat. No. B6424400
CAS RN: 2034246-62-1
M. Wt: 262.23 g/mol
InChI Key: SAODACNZGVFXSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-pyrrol-1-yl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one, otherwise known as 2-pyrrolidinyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one, is a novel compound found in the research and development of new pharmaceuticals. It has been studied for its potential to act as an agonist of the G-protein coupled receptor (GPCR) and its ability to bind to other molecules in the body, making it a promising candidate for drug development.

Scientific Research Applications

2-pyrrolidinyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one has been studied for its potential to act as an agonist of the G-protein coupled receptor (2-(1H-pyrrol-1-yl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one). 2-(1H-pyrrol-1-yl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-ones are involved in many cellular processes, such as cell signaling, and their activation can lead to the production of various hormones, neurotransmitters, and other molecules. 2-pyrrolidinyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one has been studied for its ability to bind to 2-(1H-pyrrol-1-yl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-ones and activate them, making it a promising candidate for drug development. Additionally, 2-pyrrolidinyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one has been studied for its ability to bind to other molecules in the body, such as enzymes and ion channels, making it a potential target for drug development.

Mechanism of Action

2-pyrrolidinyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one is believed to act as an agonist of the G-protein coupled receptor (2-(1H-pyrrol-1-yl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one). When it binds to the 2-(1H-pyrrol-1-yl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one, it activates the receptor, which in turn triggers a cascade of events that lead to the production of hormones, neurotransmitters, and other molecules. Additionally, 2-pyrrolidinyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one is believed to bind to other molecules in the body, such as enzymes and ion channels, which can lead to various physiological effects.
Biochemical and Physiological Effects
2-pyrrolidinyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one has been studied for its potential to act as an agonist of the G-protein coupled receptor (2-(1H-pyrrol-1-yl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one). When it binds to the 2-(1H-pyrrol-1-yl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one, it activates the receptor, which in turn triggers a cascade of events that lead to the production of hormones, neurotransmitters, and other molecules. Additionally, 2-pyrrolidinyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one is believed to bind to other molecules in the body, such as enzymes and ion channels, which can lead to various physiological effects. For example, it has been studied for its potential to reduce inflammation, improve cognitive function, and modulate the immune system.

Advantages and Limitations for Lab Experiments

2-pyrrolidinyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, which makes it cost-effective and readily available. Additionally, it is highly soluble in most organic solvents, making it easy to work with in the lab. However, 2-pyrrolidinyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one also has some limitations. For example, its solubility in water is limited, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is still not fully understood, which can make it difficult to predict its effects in different contexts.

Future Directions

The potential of 2-pyrrolidinyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one is still being explored. Future research could focus on understanding the mechanism of action in more detail, as well as exploring its potential to be used as a therapeutic agent. Additionally, further research could focus on exploring the potential of 2-pyrrolidinyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one to bind to other molecules in the body, such as enzymes and ion channels. Finally, future research could focus on developing new synthesis methods for 2-pyrrolidinyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one, as well as exploring its potential to be used in other applications, such as drug delivery systems.

Synthesis Methods

2-pyrrolidinyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one can be synthesized using a two-step process. First, a 2-bromopyrrolidine is reacted with 3-(2,2,2-trifluoroethoxy)azetidine-1-ol in the presence of a base, such as potassium carbonate, to form a 1,3-dioxolane intermediate. This intermediate is then reacted with trimethylsilyl chloride to form the desired 2-pyrrolidinyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one.

properties

IUPAC Name

2-pyrrol-1-yl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c12-11(13,14)8-18-9-5-16(6-9)10(17)7-15-3-1-2-4-15/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAODACNZGVFXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrrol-1-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

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